molecular formula C22H14N2O5 B605255 AJI-9561 CAS No. 339300-34-4

AJI-9561

Cat. No.: B605255
CAS No.: 339300-34-4
M. Wt: 386.36
InChI Key: OKZZJMABRRSZAW-UHFFFAOYSA-N
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Description

(2,4’-Bibenzoxazole)-4-carboxylic acid, 2’-(2-hydroxy-6-methylphenyl)- is a complex organic compound that belongs to the class of bibenzoxazoles. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The unique structure of this compound, featuring both carboxylic acid and hydroxyphenyl groups, makes it a subject of interest for researchers.

Scientific Research Applications

(2,4’-Bibenzoxazole)-4-carboxylic acid, 2’-(2-hydroxy-6-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4’-Bibenzoxazole)-4-carboxylic acid, 2’-(2-hydroxy-6-methylphenyl)- typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzoxazole derivatives with carboxylic acid precursors under controlled conditions. The reaction may require catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale reactions using automated systems. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as crystallization, distillation, and chromatography could be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4’-Bibenzoxazole)-4-carboxylic acid, 2’-(2-hydroxy-6-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Mechanism of Action

The mechanism by which (2,4’-Bibenzoxazole)-4-carboxylic acid, 2’-(2-hydroxy-6-methylphenyl)- exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

  • (2,4’-Bibenzoxazole)-4-carboxylic acid, 2’-(2-hydroxyphenyl)-
  • (2,4’-Bibenzoxazole)-4-carboxylic acid, 2’-(2-methylphenyl)-

Uniqueness

The presence of both the hydroxy and methyl groups in (2,4’-Bibenzoxazole)-4-carboxylic acid, 2’-(2-hydroxy-6-methylphenyl)- distinguishes it from other similar compounds. These functional groups can significantly influence its chemical reactivity, biological activity, and physical properties.

Properties

CAS No.

339300-34-4

Molecular Formula

C22H14N2O5

Molecular Weight

386.36

IUPAC Name

2-[2-(2-hydroxy-6-methylphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylic acid

InChI

InChI=1S/C22H14N2O5/c1-11-5-2-8-14(25)17(11)21-24-18-12(6-3-9-15(18)29-21)20-23-19-13(22(26)27)7-4-10-16(19)28-20/h2-10,25H,1H3,(H,26,27)

InChI Key

OKZZJMABRRSZAW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)O)C2=NC3=C(C=CC=C3O2)C4=NC5=C(C=CC=C5O4)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AJI-9561;  AJI 9561;  AJI9561

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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